molecular formula C17H11IN4O B4948257 (5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B4948257
M. Wt: 414.20 g/mol
InChI Key: HFVWSVXXKSFXOQ-WZUFQYTHSA-N
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Description

(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes an iodofuran ring and a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multiple steps, starting with the preparation of the iodofuran intermediate. This intermediate is then reacted with appropriate precursors under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodofuran ring allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-ethylfuran-2-yl)methylidene]-2-[[(S)-(4-fluorophenyl)-(2H-tetrazol-5-yl)methyl]amino]-1,3-thiazol-4-one
  • (5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile stands out due to its unique structural features, such as the presence of both an iodofuran ring and a cyclopenta[b]pyridine core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-2-amino-5-[(5-iodofuran-2-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11IN4O/c1-8-11(5-10-3-4-14(18)23-10)15-9(2)13(7-20)17(21)22-16(15)12(8)6-19/h3-5H,1-2H3,(H2,21,22)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVWSVXXKSFXOQ-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)I)C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(O3)I)C(=C(C(=N2)N)C#N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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